![molecular formula C36H33N B14293142 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole CAS No. 112546-81-3](/img/structure/B14293142.png)
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the benzo[a]carbazole family, characterized by a fused polycyclic aromatic structure, which imparts significant stability and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole typically involves a multi-step process:
Formation of the Carbazole Core: The initial step involves the synthesis of the benzo[a]carbazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group is introduced via alkylation reactions. This step often employs hexyl halides in the presence of a strong base such as sodium hydride.
Addition of the Diphenylethenyl Group: The final step involves the addition of the diphenylethenyl group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as column chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole is studied for its electronic properties, making it a candidate for organic semiconductors and light-emitting diodes (LEDs).
Biology
In biological research, this compound’s structural analogs are explored for their potential as DNA intercalators, which can be useful in studying DNA-protein interactions and developing anticancer drugs.
Medicine
In medicine, derivatives of benzo[a]carbazole are investigated for their pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Industrially, this compound is explored for its use in organic photovoltaic cells and other electronic devices due to its stable and efficient charge transport properties.
Mécanisme D'action
The mechanism by which 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole exerts its effects involves its interaction with molecular targets such as DNA or proteins. The compound’s planar structure allows it to intercalate between DNA bases, disrupting normal cellular processes. Additionally, its electronic properties enable efficient charge transport, making it useful in electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2,2-Diphenylethenyl)-11-butyl-11H-benzo[a]carbazole
- 5-(2,2-Diphenylethenyl)-11-methyl-11H-benzo[a]carbazole
Uniqueness
Compared to its analogs, 5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole exhibits unique properties due to the hexyl group’s influence on solubility and electronic characteristics. This makes it particularly suitable for applications requiring specific solubility and electronic properties, such as in organic electronics and photovoltaic devices.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Propriétés
Numéro CAS |
112546-81-3 |
|---|---|
Formule moléculaire |
C36H33N |
Poids moléculaire |
479.7 g/mol |
Nom IUPAC |
5-(2,2-diphenylethenyl)-11-hexylbenzo[a]carbazole |
InChI |
InChI=1S/C36H33N/c1-2-3-4-15-24-37-35-23-14-13-21-31(35)34-26-29(30-20-11-12-22-32(30)36(34)37)25-33(27-16-7-5-8-17-27)28-18-9-6-10-19-28/h5-14,16-23,25-26H,2-4,15,24H2,1H3 |
Clé InChI |
JOQZNCJFABEIST-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)C=C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


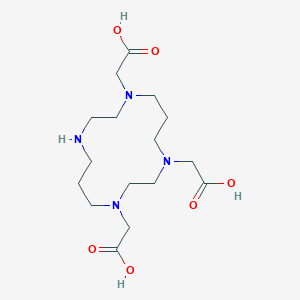


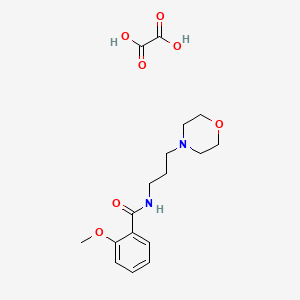
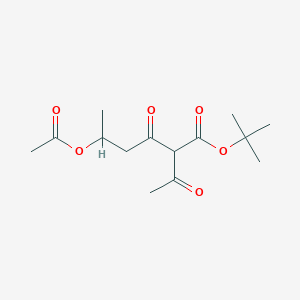
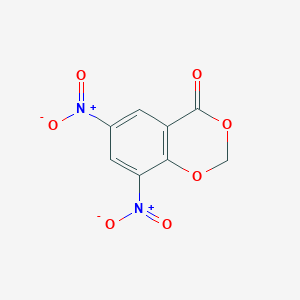

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)

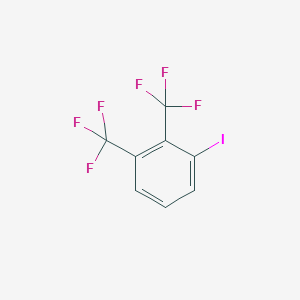



![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
